

The Early Discovery and Development of (Rac)-PAT-494: A Technical Overview

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Compound of Interest

Compound Name: (Rac)-PAT-494

Cat. No.: B15570977

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Introduction

(Rac)-PAT-494 is a potent, small-molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the blood. The ATX-LPA signaling pathway is a critical regulator of numerous physiological and pathological processes, including cell proliferation, migration, and fibrosis. Dysregulation of this axis has been implicated in a range of diseases, making ATX a compelling therapeutic target. Developed by PharmAkea, **(Rac)-PAT-494** emerged from a dedicated discovery program aimed at identifying novel inhibitors of ATX. This technical guide provides a comprehensive overview of the early discovery and development of this compound, detailing its mechanism of action, discovery process, and the foundational experimental protocols.

Core Data Summary

The following tables summarize the key quantitative data available for **(Rac)-PAT-494** and its discovery context.

Table 1: In Vitro Potency of **(Rac)-PAT-494** and Related Compounds

Compound	Target	Assay Type	IC50 (nM)	PDB ID
(Rac)-PAT-494	Autotaxin (ATX)	LPC Substrate	20	4ZGA
PAT-078	Autotaxin (ATX)	LPC Substrate	472	4ZG6
PAT-352	Autotaxin (ATX)	LPC Substrate	26	4ZG9
PAT-347	Autotaxin (ATX)	LPC Substrate	0.3	-

Table 2: Preclinical Data for **(Rac)-PAT-494**

Parameter	Species	Route of Administration	Value	Unit
Pharmacokinetics (PK)	Data not publicly available	-	-	-
Pharmacodynamics (PD)	Data not publicly available	-	-	-
In Vivo Efficacy	Data not publicly available	-	-	-

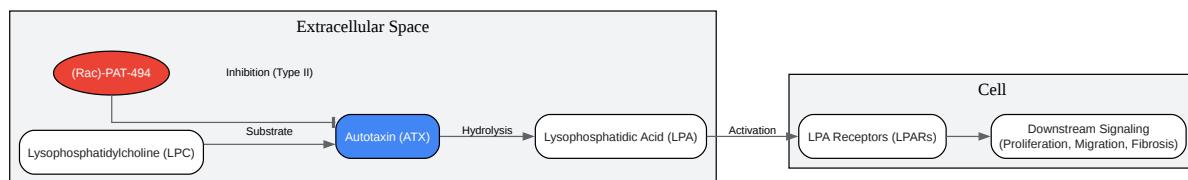
Note: Extensive searches of the public scientific literature and patent databases did not yield specific preclinical data (pharmacokinetics, pharmacodynamics, and in vivo efficacy) for **(Rac)-PAT-494**. Preclinical studies have been reported for other compounds in the same chemical series, such as PAT-048 in a bleomycin-induced dermal fibrosis model.

Mechanism of Action and Structural Basis of Inhibition

(Rac)-PAT-494 is classified as a Type II autotaxin inhibitor.^[1] This class of inhibitors functions by binding to the hydrophobic pocket of the ATX enzyme, thereby preventing the binding of the lysophosphatidylcholine (LPC) substrate. This competitive inhibition mechanism is distinct from Type I inhibitors, which also interact with the catalytic zinc ions in the active site.

Crystallographic studies of the human ATX enzyme in complex with PAT-494 (PDB ID: 4ZGA) have elucidated the molecular interactions underpinning its inhibitory activity. The indole moiety of PAT-494 is crucial for its binding, engaging in hydrophobic interactions within the pocket. The acetonylurea moiety of the molecule has been observed to partially occupy the entrance of a tunnel-like structure within the enzyme, forming a π - π stacking interaction with Tyr307 and a hydrogen bond with the amide of Phe275.

Below is a diagram illustrating the ATX-LPA signaling pathway and the inhibitory action of **(Rac)-PAT-494**.



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ATX-LPA signaling pathway and inhibition by **(Rac)-PAT-494**.

Discovery and Synthesis

The discovery of **(Rac)-PAT-494** was the result of a high-throughput screening (HTS) campaign conducted by PharmAkea.^[1] The initial screen utilized the fluorogenic substrate FS-3 to identify compounds that inhibit ATX activity. Hits from the primary screen were then subjected to a secondary assay using the natural substrate, lysophosphatidylcholine (LPC), to confirm their inhibitory potential under more physiological conditions. This triage approach led to the identification of a series of potent indole-based inhibitors, including **(Rac)-PAT-494**.

While the specific synthesis of **(Rac)-PAT-494** is not detailed in the public domain, a representative synthetic route for this class of indole-based autotaxin inhibitors can be inferred from patents filed by PharmAkea (e.g., WO2017210527A1). A plausible synthetic workflow is depicted below.



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Generalized synthetic workflow for indole-based ATX inhibitors.

Experimental Protocols

Detailed experimental protocols for the key assays used in the discovery of **(Rac)-PAT-494** are provided below. These are based on established methodologies and commercially available kits.

High-Throughput Screening (HTS) with FS-3 Substrate

This assay identifies potential ATX inhibitors by measuring the fluorescence generated from the cleavage of the synthetic substrate, FS-3.

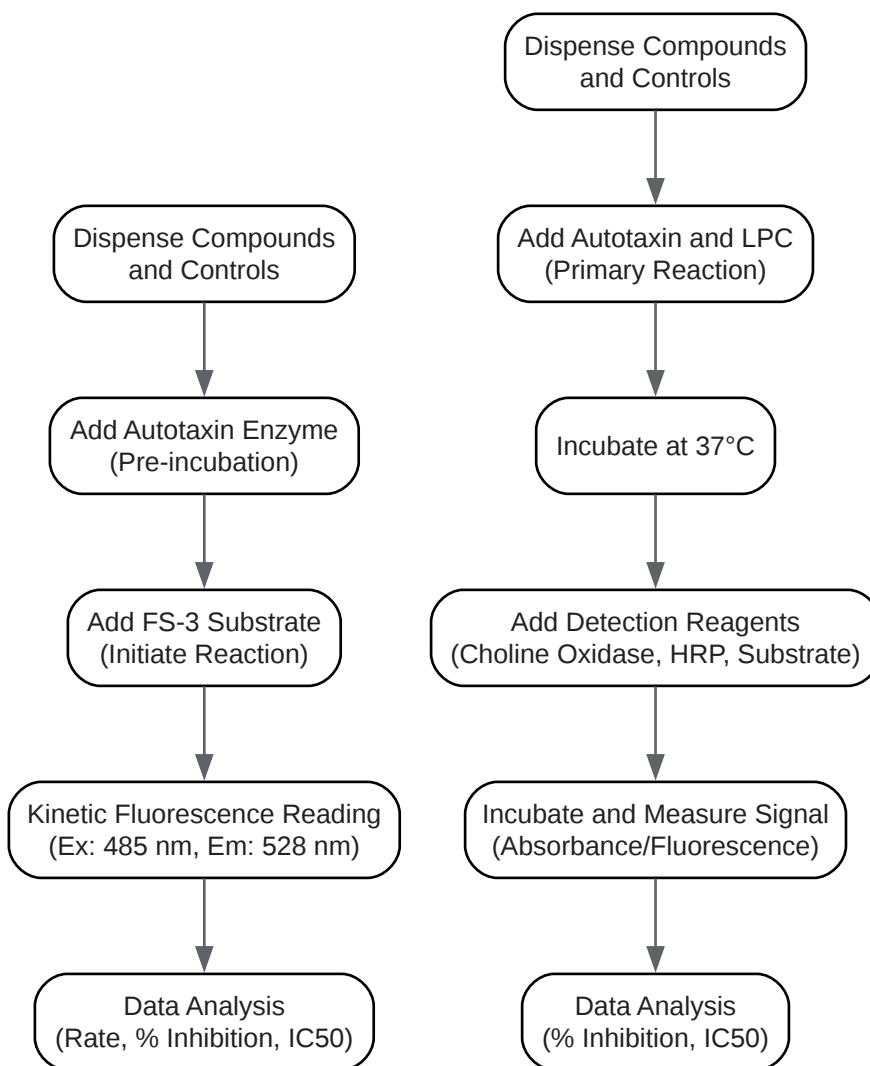
Materials:

- Recombinant human autotaxin
- FS-3 (fluorogenic substrate)
- Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl₂, MgCl₂, and BSA)
- Test compounds dissolved in DMSO
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Procedure:

- Add test compounds at various concentrations to the wells of the 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
- Add a solution of recombinant autotaxin to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding the FS-3 substrate to each well.
- Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for a duration of 30-60 minutes.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
- Determine the percent inhibition for each test compound concentration relative to the negative control.
- Calculate IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.



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References

- 1. WO2017210527A1 - Autotxin inhibitors - Google Patents [patents.google.com]
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